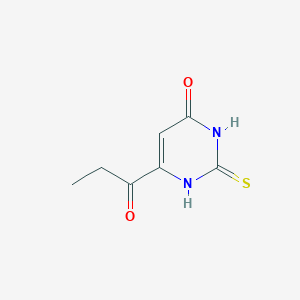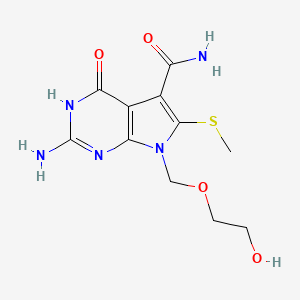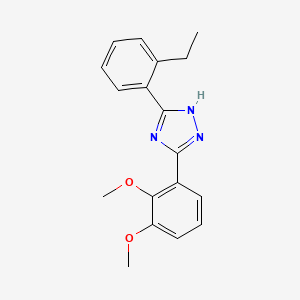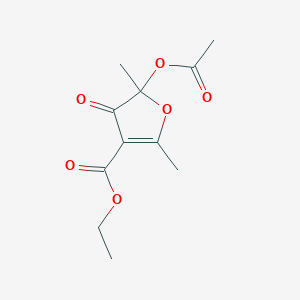
Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound with a complex structure that includes a furan ring, ester, and acetoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The acetoxy group can be introduced by acetylation using acetic anhydride and a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Hydrolysis: 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid and ethanol.
Reduction: Ethyl 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. For example, its acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The compound’s furan ring and ester groups may also participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate: Similar structure but lacks the acetoxy group.
Methyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-acetoxy-2,5-dimethyl-4-hydroxy-4,5-dihydrofuran-3-carboxylate: Similar structure but with a hydroxy group instead of a carbonyl group.
Uniqueness
Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both acetoxy and ester groups allows for diverse chemical transformations and interactions with biological systems.
Eigenschaften
CAS-Nummer |
53252-54-3 |
|---|---|
Molekularformel |
C11H14O6 |
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
ethyl 5-acetyloxy-2,5-dimethyl-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C11H14O6/c1-5-15-10(14)8-6(2)16-11(4,9(8)13)17-7(3)12/h5H2,1-4H3 |
InChI-Schlüssel |
RKGRDXFLOPMTCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(C1=O)(C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


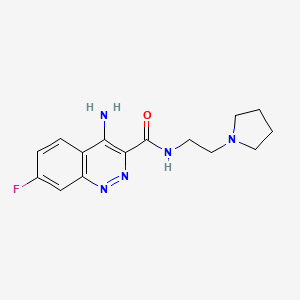

![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)
![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)
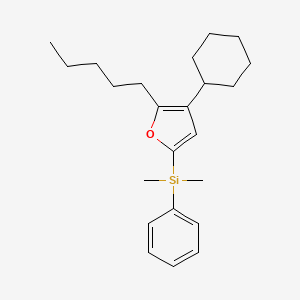
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)
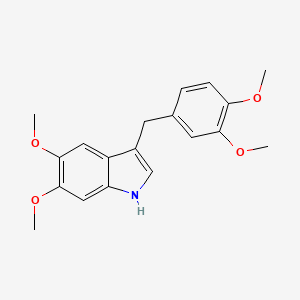


![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)
